![molecular formula C6H9BN2O2 B1591832 (6-(Methylamino)pyridin-3-yl)boronic acid CAS No. 774170-15-9](/img/structure/B1591832.png)
(6-(Methylamino)pyridin-3-yl)boronic acid
Overview
Description
(6-(Methylamino)pyridin-3-yl)boronic acid, also known as MAPBA, is an organic compound that has recently become a popular reagent for chemical synthesis. It has been used in a variety of scientific research applications, from drug development to organic chemistry.
Scientific Research Applications
Organic Synthesis
(6-(Methylamino)pyridin-3-yl)boronic acid: is utilized in the synthesis of various organic compounds. Its boronic acid group is reactive towards Suzuki-Miyaura cross-coupling reactions , which are pivotal in constructing carbon-carbon bonds in organic chemistry .
Sensing Applications
Due to the ability of boronic acids to interact with diols and strong Lewis bases, this compound finds use in sensing applications. It can be part of homogeneous assays or heterogeneous detection systems, aiding in the identification of analytes within a sample .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological molecules in various research settings .
Protein Manipulation and Modification
Researchers employ (6-(Methylamino)pyridin-3-yl)boronic acid for protein manipulation and modification. This is particularly useful in studying protein functions and interactions .
Separation Technologies
In separation technologies, the compound is used due to its specific interaction with certain molecules, which can be leveraged for the purification or isolation of target compounds from complex mixtures .
Development of Therapeutics
The interaction of boronic acids with biological molecules opens avenues for the development of therapeutic agents. This compound could be a building block in the design of drugs targeting specific biological pathways .
Electrophoresis of Glycated Molecules
Boronic acids, including (6-(Methylamino)pyridin-3-yl)boronic acid , are used in the electrophoresis of glycated molecules, which is significant in the analysis of glycosylated proteins and other biomolecules .
Controlled Release Systems
This compound is also a component in polymers designed for the controlled release of drugs like insulin. Such systems are crucial for maintaining therapeutic levels of medications over extended periods .
properties
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQZBVUTQXHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592860 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methylamino)pyridin-3-yl)boronic acid | |
CAS RN |
774170-15-9 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.